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Compound of Interest

Compound Name: 1-Benzofuran-5-amine

Cat. No.: B105165 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Benzofuran-5-amine (CAS No. 58546-89-7). Due to the limited availability of direct

experimental spectra in public literature, this guide combines predicted data, analysis of closely

related compounds, and established spectroscopic principles to offer a robust profile for this

compound. The information herein is intended to support research, drug development, and

quality control activities.

Chemical Structure and Properties
IUPAC Name: 1-benzofuran-5-amine

Molecular Formula: C₈H₇NO[1][2]

Molecular Weight: 133.15 g/mol [1][2]

Monoisotopic Mass: 133.052763847 Da[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data for 1-Benzofuran-5-amine are presented below.

These predictions are based on established principles and data from analogous compounds,

such as ethyl 5-aminobenzofuran-2-carboxylate.[3]
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Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 1-Benzofuran-5-amine

Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Integration

H2 ~7.5 - 7.6 d ~2.2 1H

H3 ~6.6 - 6.7 d ~2.2 1H

H4 ~7.0 - 7.1 d ~2.0 1H

H6 ~6.8 - 6.9 dd ~8.5, 2.0 1H

H7 ~7.3 - 7.4 d ~8.5 1H

-NH₂
~3.5 - 4.5

(broad)
s - 2H

Note: The chemical shift of the amine (-NH₂) protons is highly dependent on the solvent,

concentration, and temperature, and may appear as a broad singlet.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Benzofuran-5-amine
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C2 ~145

C3 ~106

C3a ~128

C4 ~110

C5 ~140

C6 ~115

C7 ~112

C7a ~150

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. As a primary

aromatic amine, 1-Benzofuran-5-amine is expected to exhibit characteristic N-H and C-N

stretching vibrations.[4]

Table 3: Predicted FT-IR Absorption Bands for 1-Benzofuran-5-amine

Vibrational Mode
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H Asymmetric Stretch ~3450 - 3400 Medium

N-H Symmetric Stretch ~3350 - 3300 Medium

Aromatic C-H Stretch ~3100 - 3000 Medium-Weak

N-H Bend (Scissoring) ~1650 - 1580 Medium-Strong

Aromatic C=C Stretch ~1600 - 1450 Medium-Strong

Aromatic C-N Stretch ~1335 - 1250 Strong

C-O-C Stretch ~1250 - 1050 Strong

N-H Wag ~910 - 665 Broad, Strong
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For 1-Benzofuran-5-amine, the molecular ion peak (M⁺) is expected at an m/z

corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Data for 1-Benzofuran-5-amine

m/z Value Ion Assignment Notes

133 [C₈H₇NO]⁺ Molecular Ion (M⁺)

105 [M - CO]⁺ Loss of carbon monoxide

104 [M - HCN]⁺

Loss of hydrogen cyanide from

the amine group and aromatic

ring

78 [C₆H₄N]⁺
Fragmentation of the

benzofuran ring

77 [C₆H₅]⁺ Phenyl cation fragment

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for 1-Benzofuran-
5-amine.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-Benzofuran-5-amine in 0.5-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire proton spectra using a standard pulse sequence. Key

parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good

signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts should be referenced to the residual solvent peak or

an internal standard (e.g., TMS).

FT-IR Spectroscopy
Sample Preparation: Prepare the sample as a thin film on a KBr plate or by using an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add multiple

scans to improve the signal-to-noise ratio.

Data Processing: Perform a background subtraction and present the data as transmittance

or absorbance versus wavenumber.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer

via direct infusion or through a chromatographic system (GC-MS or LC-MS).

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the fragments.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-Benzofuran-5-amine.
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General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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